3-ethynylbenzo[b]thiophene
Overview
Description
3-ethynylbenzo[b]thiophene is a heteroaromatic compound that features a benzene ring fused to a thiophene ring with an ethynyl group at the 3-position.
Mechanism of Action
Target of Action
3-Ethynyl-1-benzothiophene, also known as 3-Ethynylbenzothiophene, 3-ethynylbenzo[b]thiophene, or Benzo[b]thiophene, 3-ethynyl-, is a synthetic compound that has been found to have significant antimicrobial properties . The primary targets of this compound are various microorganisms, including C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the compound’s antimicrobial activity, making it effective against a range of microorganisms .
Biochemical Pathways
It is known that benzothiophene derivatives, including 3-ethynyl-1-benzothiophene, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Result of Action
The result of 3-Ethynyl-1-benzothiophene’s action is the inhibition of the growth of various microorganisms, demonstrating its antimicrobial activity . Some benzothiophene derivatives have also shown high antioxidant capacities .
Biochemical Analysis
Biochemical Properties
3-Ethynyl-1-benzothiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit high antibacterial activity against Staphylococcus aureus . The compound’s interaction with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, 3-Ethynyl-1-benzothiophene has shown potential as an antifungal agent, interacting with fungal enzymes to inhibit their activity .
Cellular Effects
3-Ethynyl-1-benzothiophene influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties are attributed to its ability to interfere with the bacterial cell wall synthesis, leading to cell lysis . In eukaryotic cells, 3-Ethynyl-1-benzothiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 3-Ethynyl-1-benzothiophene involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the affected enzymes are often involved in regulatory pathways. Additionally, 3-Ethynyl-1-benzothiophene can activate certain enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynyl-1-benzothiophene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that 3-Ethynyl-1-benzothiophene can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 3-Ethynyl-1-benzothiophene vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and antifungal activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly increases or decreases at specific dosage levels.
Metabolic Pathways
3-Ethynyl-1-benzothiophene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s biological activity, as the metabolites may have different properties compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Ethynyl-1-benzothiophene is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, as it may concentrate in areas where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Ethynyl-1-benzothiophene affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with specific biomolecules, thereby influencing its biological activity. For example, the compound’s presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-ethynylbenzo[b]thiophene involves the use of Pd-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This method is highly effective for forming new carbon-carbon bonds under mild reaction conditions. The synthesis typically involves the reaction of a terminal alkyne with an iodoaryl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-ethynylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-ethynylbenzo[b]furan: Similar structure but with an oxygen atom in place of sulfur.
3-ethynylindole: Contains a nitrogen atom in the fused ring system.
3-ethynylbenzothiazole: Features a sulfur and nitrogen atom in the fused ring system.
Uniqueness
3-ethynylbenzo[b]thiophene is unique due to the presence of the sulfur atom in its structure, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications where sulfur’s properties are advantageous, such as in the development of organic semiconductors and certain pharmaceuticals .
Properties
IUPAC Name |
3-ethynyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMFEOKBFMXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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